molecular formula C13H22N2O B13730372 1-[2-Aminopropyl(benzyl)amino]propan-2-ol

1-[2-Aminopropyl(benzyl)amino]propan-2-ol

Cat. No.: B13730372
M. Wt: 222.33 g/mol
InChI Key: RSXGAEPLEHQTKS-UHFFFAOYSA-N
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Description

1-[2-Aminopropyl(benzyl)amino]propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, which makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Aminopropyl(benzyl)amino]propan-2-ol typically involves the reaction of benzylamine with 1,2-epoxypropane in the presence of a suitable catalyst. The reaction proceeds through the opening of the epoxide ring by the nucleophilic attack of the amine group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst, allowing for the efficient conversion of the starting materials to the final product under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-Aminopropyl(benzyl)amino]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halides, esters, or other substituted derivatives.

Scientific Research Applications

1-[2-Aminopropyl(benzyl)amino]propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-Aminopropyl(benzyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the benzyl group.

    2-Amino-1-phenylethanol: Contains a phenyl group instead of a benzyl group, leading to different chemical properties.

    N-Benzyl-2-aminoethanol: Similar structure but with a different arrangement of functional groups.

Uniqueness

1-[2-Aminopropyl(benzyl)amino]propan-2-ol is unique due to the presence of both the benzyl and amino groups, which confer distinct chemical reactivity and biological activity. This compound’s structure allows for versatile applications in various fields, making it a valuable molecule for research and industrial purposes.

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1-[2-aminopropyl(benzyl)amino]propan-2-ol

InChI

InChI=1S/C13H22N2O/c1-11(14)8-15(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,16H,8-10,14H2,1-2H3

InChI Key

RSXGAEPLEHQTKS-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=CC=CC=C1)CC(C)O)N

Origin of Product

United States

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